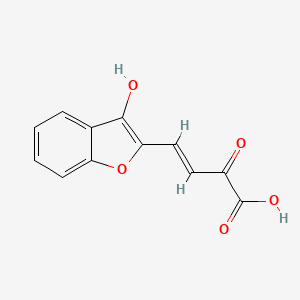
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization of the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutenoic acid moiety can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the oxobutenoic acid moiety can produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 4-(3-Hydroxybenzofuran-2-yl)coumarins
- 2-Phenylbenzofurans
- 2-Arylbenzofurans
Uniqueness
What sets 4-(3-Hydroxybenzofuran-2-yl)-2-oxobut-3-enoic acid apart from these similar compounds is its unique combination of the benzofuran ring with the oxobutenoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H8O5 |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
(E)-4-(3-hydroxy-1-benzofuran-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O5/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |
InChI-Schlüssel |
XSZLPSAFCUMKIC-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(O2)/C=C/C(=O)C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


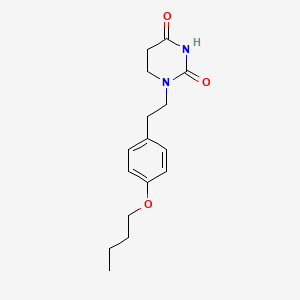
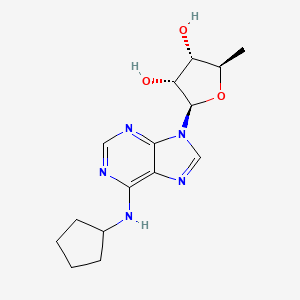

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)

![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)

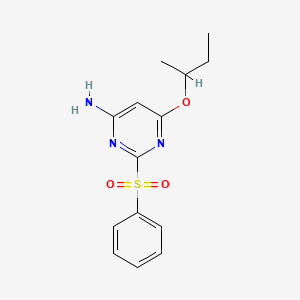

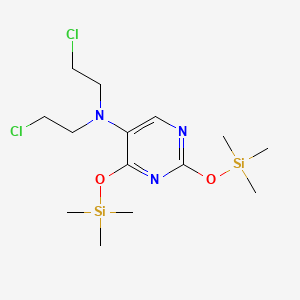
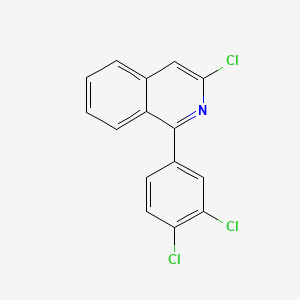
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)

